

Protocol for N-alkylation of (S)-2-(3-Fluorophenyl)pyrrolidine

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Compound of Interest

Compound Name: (S)-2-(3-Fluorophenyl)pyrrolidine

Cat. No.: B1337224

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Application Note

This document provides detailed protocols for the N-alkylation of **(S)-2-(3-Fluorophenyl)pyrrolidine**, a key intermediate in the synthesis of various pharmaceutical compounds. Two primary methods are presented: direct alkylation with alkyl halides and reductive amination. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

(S)-2-(3-Fluorophenyl)pyrrolidine is a valuable chiral building block in medicinal chemistry. Modification of the secondary amine at the N-1 position allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery. The protocols outlined below provide reliable methods for achieving high yields of N-alkylated products while maintaining stereochemical integrity.

Data Presentation

The following tables summarize the key quantitative data for the two N-alkylation protocols.

Table 1: Reagents and Conditions for Direct N-Alkylation with Alkyl Halides

Reagent/Parameter	Condition	Molar Equiv.
(S)-2-(3-Fluorophenyl)pyrrolidine	-	1.0
Alkyl Halide (e.g., Ethyl Iodide)	-	1.1 - 1.5
Base (e.g., K ₂ CO ₃ , DIPEA)	-	2.0 - 3.0
Solvent (e.g., Acetonitrile, DMF)	-	5-10 mL/mmol
Temperature	Room Temp. to 80 °C	-
Reaction Time	12 - 24 hours	-
Typical Yield	85-95%	-

Table 2: Reagents and Conditions for Reductive Amination

Reagent/Parameter	Condition	Molar Equiv.
(S)-2-(3-Fluorophenyl)pyrrolidine	-	1.0
Aldehyde/Ketone (e.g., Acetaldehyde)	-	1.0 - 1.2
Reducing Agent (e.g., NaBH(OAc) ₃)	-	1.2 - 1.5
Solvent (e.g., Dichloromethane, THF)	-	5-10 mL/mmol
Additive (optional, e.g., Acetic Acid)	-	Catalytic
Temperature	0 °C to Room Temp.	-
Reaction Time	4 - 12 hours	-
Typical Yield	80-90%	-

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the N-alkylation of **(S)-2-(3-Fluorophenyl)pyrrolidine** using an alkyl halide in the presence of a base.

Materials:

- **(S)-2-(3-Fluorophenyl)pyrrolidine**
- Alkyl halide (e.g., ethyl iodide)
- Potassium carbonate (K_2CO_3) or Diisopropylethylamine (DIPEA)
- Acetonitrile (CH_3CN) or N,N-Dimethylformamide (DMF), anhydrous
- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)
- Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

- To a dry round-bottom flask under an inert atmosphere, add **(S)-2-(3-Fluorophenyl)pyrrolidine** (1.0 equiv).
- Dissolve the starting material in anhydrous acetonitrile or DMF (5-10 mL per mmol of pyrrolidine).
- Add the base (K_2CO_3 , 2.0-3.0 equiv, or DIPEA, 2.0-3.0 equiv).
- To the stirred suspension, add the alkyl halide (1.1-1.5 equiv) dropwise at room temperature.

- Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
- If K₂CO₃ was used, filter the solid and wash with the reaction solvent. If DIPEA was used, proceed to the next step.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Reductive Amination

This protocol details the N-alkylation of **(S)-2-(3-Fluorophenyl)pyrrolidine** with an aldehyde or ketone via reductive amination.^{[1][2][3]}

Materials:

- **(S)-2-(3-Fluorophenyl)pyrrolidine**
- Aldehyde or Ketone (e.g., acetaldehyde)
- Sodium triacetoxyborohydride (NaBH(OAc)₃)
- Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
- Acetic acid (optional)
- Round-bottom flask

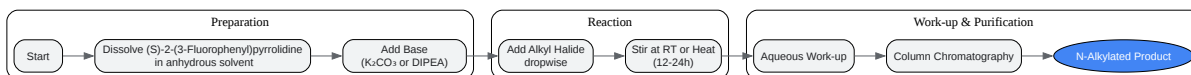
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)
- Standard work-up and purification equipment

Procedure:

- To a dry round-bottom flask under an inert atmosphere, add **(S)-2-(3-Fluorophenyl)pyrrolidine** (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv).
- Dissolve the reactants in anhydrous dichloromethane or THF (5-10 mL per mmol of pyrrolidine).
- If the amine salt is used or the reaction is sluggish, a catalytic amount of acetic acid can be added.
- Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion (typically 4-12 hours), monitoring by TLC or LC-MS.
- Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Stir the mixture for 30 minutes, then transfer to a separatory funnel.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

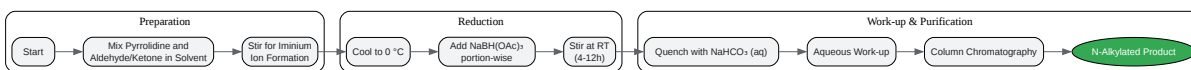
- Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Visualizations



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Caption: Workflow for Direct N-Alkylation.



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